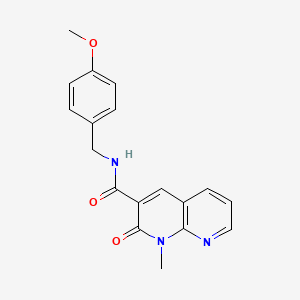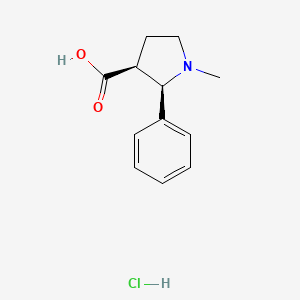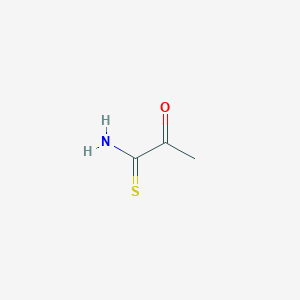
2-Oxopropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2-Oxopropanethioamide is an intermediate in the synthesis of a potent β-secretase (BACE-1) inhibitor . BACE-1 is an enzyme that plays a key role in the production of amyloid-β peptides, which accumulate abnormally in the brains of individuals with Alzheimer’s disease. By inhibiting BACE-1, the production of these harmful peptides can be reduced.
Mode of Action
The compound likely interacts with the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .
Biochemical Pathways
This compound is involved in the biochemical pathway leading to the inhibition of BACE-1. This pathway is crucial in the context of Alzheimer’s disease, as BACE-1 is responsible for the production of amyloid-β peptides. By inhibiting this enzyme, this compound can potentially reduce the accumulation of these peptides and alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The ADME properties of the final drug would be influenced by various factors including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The primary result of the action of this compound is the inhibition of BACE-1, leading to a reduction in the production of amyloid-β peptides . This could potentially slow the progression of Alzheimer’s disease by reducing the accumulation of these peptides in the brain.
Action Environment
The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that may interact with the drug, and the specific characteristics of the patient’s body . .
Biochemical Analysis
Biochemical Properties
It is known that 2-oxo acids, a group to which 2-Oxopropanethioamide belongs, are involved in various biochemical reactions . These compounds interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound have not been extensively studied.
Cellular Effects
It is known that 2-oxo acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 2-oxo acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound have not been extensively studied.
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized in a safe and scalable procedure, suggesting its stability for use in laboratory settings .
Metabolic Pathways
It is known that 2-oxo acids are involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-oxopropanethioamide involves the reaction of acetyl cyanide with hydrogen sulfide gas under continuous-flow conditions. This method is safe and scalable, providing high yields and purity. The reaction proceeds smoothly at room temperature in the presence of a small amount of triethylamine as a basic catalyst. After a residence time of 15 minutes, the target compound is obtained with excellent yield (96%) and purity (>99%) .
Another synthetic route involves the reaction of 2,2-diethoxypropanethioamide with aqueous hydrochloric acid and isopropanol. The reaction mixture is stirred at 30°C for 2 hours, resulting in the formation of this compound as an orange crystalline solid .
Industrial Production Methods
In industrial settings, the continuous-flow method using hydrogen sulfide gas is preferred due to its scalability and safety. The use of mass-flow controllers or peristaltic pumps allows for accurate dosing of the toxic gas, ensuring high reaction selectivity and a simple workup procedure .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropanethioamide undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
2-Oxopropanethioamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, it plays a role in drug development.
Industry: It is used in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: Similar in structure but lacks the carbonyl group.
Thiourea: Contains a thiocarbonyl group but differs in the overall structure.
Thioformamide: Similar in having a thiocarbonyl group but with a different carbon skeleton.
Uniqueness
2-Oxopropanethioamide is unique due to the presence of both a carbonyl and a thiocarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its role as an intermediate in the synthesis of β-secretase inhibitors further highlights its significance in medicinal chemistry.
Properties
IUPAC Name |
2-oxopropanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-2(5)3(4)6/h1H3,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDPUYMADCMXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2486474.png)
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)
![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2486482.png)
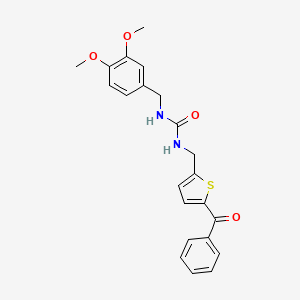
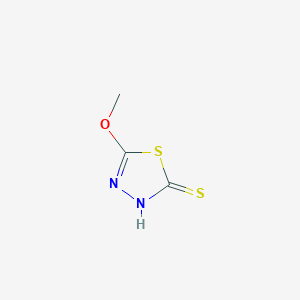
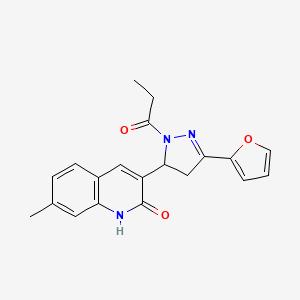
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2486489.png)
![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)
